molecular formula C13H18F3NO B2905749 (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1490394-64-3

(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2905749
CAS No.: 1490394-64-3
M. Wt: 261.288
InChI Key: ACOBGIBQSJDWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a secondary amine research chemical designed for biochemical and pharmacological investigation. Its structure integrates a propan-2-yl (isopropyl) group and a benzyl moiety substituted with a 3,3,3-trifluoropropoxy chain at the meta position. The trifluoropropoxy group is a key structural feature, as fluorinated groups like the trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) found in similar compounds are known to impart strong electron-withdrawing properties and enhance metabolic stability, making them valuable in medicinal chemistry optimization . This compound is of significant interest in early-stage drug discovery, particularly as a building block or lead molecule for the development of therapeutics targeting the central nervous system and chronic pain. Structurally related amines have been extensively studied as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 is a critical integrator of nociceptive (pain) stimuli, and its antagonists are investigated as novel, non-opioid analgesics for neuropathic pain . The mechanism of action for this class of compounds often involves high-affinity binding to hydrophobic regions of the target protein, effectively blocking the channel's activation by capsaicin and other stimuli . The stability of related phenolic compounds in biomatrices like liver tissue has been mathematically modeled, indicating that proper storage temperature is crucial for maintaining integrity in experimental settings . This compound is intended for use in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its pharmacological profile. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-10(2)17-9-11-4-3-5-12(8-11)18-7-6-13(14,15)16/h3-5,8,10,17H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBGIBQSJDWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with primary or secondary amine groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the trifluoropropoxy group.

Scientific Research Applications

(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoropropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Para vs. Meta Trifluoromethyl Substitution
  • Compound : (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 101825-12-1)
    • Molecular Formula : C₁₁H₁₄F₃N
    • Molecular Weight : 217.24 g/mol
    • Key Difference : The trifluoromethyl (-CF₃) group is at the para position instead of the meta trifluoropropoxy (-OCH₂CF₂CF₃) group.
    • Impact :
  • Lipophilicity : The trifluoropropoxy group increases hydrophobicity compared to CF₃.
    • Source :
Bromine Substituent
  • Compound : (3-Bromophenyl)methylamine (CAS: 110079-41-9)
    • Molecular Formula : C₁₀H₁₄BrN
    • Molecular Weight : 228.13 g/mol
    • Key Difference : Bromine replaces the trifluoropropoxy group at the meta position.
    • Impact :
  • Reactivity : Bromine’s electronegativity is lower than fluorine, altering electronic interactions.
  • Applications : Brominated amines are often intermediates in pharmaceutical synthesis.
    • Source :

Functional Group Variations

Trifluoropropoxy vs. Trifluoromethylphenylaminoethyl
  • Compound: Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 685533-92-0) Molecular Formula: C₁₁H₁₅F₃N₂ Molecular Weight: 232.25 g/mol Key Difference: Contains a dimethylaminoethyl chain and a trifluoromethylphenylamino group. Impact:
  • Basicity: The tertiary amine (dimethylamino) increases basicity compared to the secondary isopropylamine.
  • Bioactivity : Such structures are common in kinase inhibitors due to hydrogen-bonding motifs.
    • Source :
Imidazolylpyrimidine Hybrid
  • Compound : 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
    • Molecular Formula : C₁₇H₁₈FN₅
    • Molecular Weight : 311.36 g/mol
    • Key Difference : Incorporates an imidazolylpyrimidine group, enabling π-π stacking and target binding.
    • Applications : Likely designed for receptor antagonism (e.g., antifungal or anticancer agents).
    • Source :

Pharmacologically Active Analogs

Flufenprox (Insecticide)
  • Structure: 1-(4-Chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene Molecular Formula: C₂₄H₂₂ClF₃O₃ Key Difference: Trifluoropropoxy chain linked to a phenoxybenzene scaffold. Application: Broad-spectrum insecticide targeting neuronal sodium channels. Relevance: Highlights the role of trifluoropropoxy groups in enhancing agrochemical stability. Source:
Experimental Kinase Inhibitor
  • Compound: (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol Molecular Formula: C₂₂H₂₃F₄N₅O₂ Application: Targets protein kinases in cancer therapy, leveraging fluorine for metabolic stability. Source:

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Notable Properties/Applications Source
Target Compound Not explicitly provided* ~279.28 (calculated) 3-(3,3,3-Trifluoropropoxy)phenyl N/A (assumed intermediate) -
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine C₁₁H₁₄F₃N 217.24 4-CF₃ High lipophilicity
(3-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 3-Br Synthetic intermediate
Flufenprox C₂₄H₂₂ClF₃O₃ 462.88 Trifluoropropoxy-phenoxy Insecticide
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine C₁₇H₁₈FN₅ 311.36 Imidazolylpyrimidine Potential receptor antagonist

*Calculated molecular weight for target compound (C₁₃H₁₆F₃NO): 279.27 g/mol.

Biological Activity

(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a fluorinated compound with potential biological significance. Its unique structure, characterized by a trifluoropropoxy group attached to a phenyl ring and linked to a propan-2-amine moiety, suggests interesting pharmacological properties. This article reviews its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18F3NO
  • IUPAC Name : N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
  • Key Features : The trifluoropropoxy group enhances lipophilicity, facilitating cellular penetration.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoropropoxy substitution is believed to modulate the compound's interaction with enzymes and receptors, potentially leading to therapeutic effects.

  • Cell Membrane Penetration : The lipophilicity of the compound allows it to cross cell membranes effectively.
  • Enzyme Modulation : Interaction with specific enzymes can alter metabolic pathways.
  • Receptor Interaction : Potential binding to receptors may influence signaling pathways.

Biological Activity

Research indicates that fluorinated compounds like this compound can exhibit diverse biological activities. Here are some documented effects:

Activity Description
AntimicrobialExhibits activity against certain bacterial strains due to its structural properties.
AnticancerPreliminary studies suggest potential in inhibiting cancer cell proliferation.
Anti-inflammatoryMay modulate inflammatory pathways through receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or derivatives:

  • Fluorinated Compounds in Drug Discovery :
    • A review highlighted the role of fluorinated compounds in enhancing drug efficacy and selectivity in targeting biological systems .
  • Metalloenzyme Inhibition :
    • Research on related compounds demonstrated their potential as metalloenzyme inhibitors, suggesting similar mechanisms might apply to this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineContains trifluoromethyl groupModerate receptor interaction
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amineStructural isomer with different trifluoropropoxy positioningDistinct metabolic pathways

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